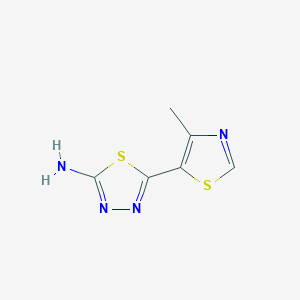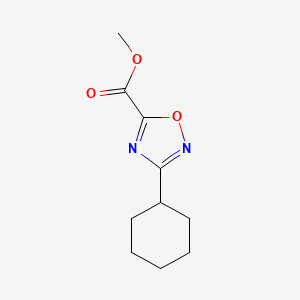
Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a five-membered ring containing one oxygen and two nitrogen atoms. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the oxadiazole ring . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often facilitated by bases like sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .
Comparison with Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different biological activities.
1,2,5-Oxadiazole: Known for its applications in materials science and as a precursor for other heterocycles.
1,3,4-Oxadiazole: Widely studied for its pharmacological properties and used in drug design.
Uniqueness: Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group enhances its lipophilicity, improving its ability to interact with lipid membranes and increasing its bioavailability .
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-14-10(13)9-11-8(12-15-9)7-5-3-2-4-6-7/h7H,2-6H2,1H3 |
InChI Key |
BLWNXIIQTRWYAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=NO1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


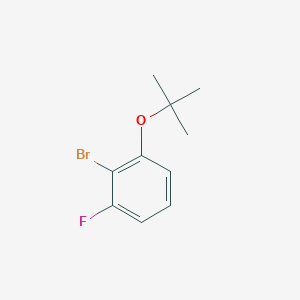

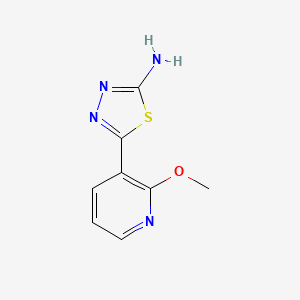
![[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol](/img/structure/B13700361.png)
![6-Bromo-3-nitrobenzo[b]thiophene](/img/structure/B13700367.png)
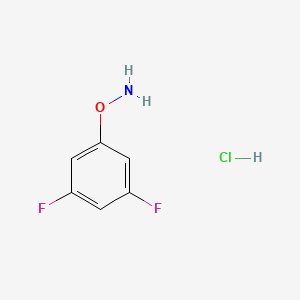



![1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine](/img/structure/B13700388.png)

![6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine](/img/structure/B13700397.png)

